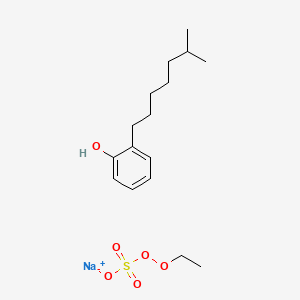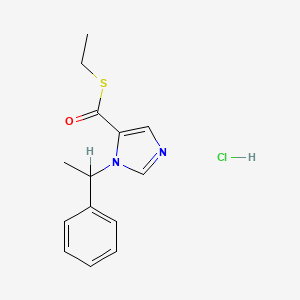
7-Methoxy-3-phenyl-4H-1-benzopyran-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-phenyl-4H-1-benzopyran-4-thione is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-phenyl-4H-1-benzopyran-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with thiourea in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-phenyl-4H-1-benzopyran-4-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol or even further to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzopyran derivatives depending on the reagents used.
Scientific Research Applications
7-Methoxy-3-phenyl-4H-1-benzopyran-4-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-phenyl-4H-1-benzopyran-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-phenyl-4H-1-benzopyran-4-one: Known for its antioxidant properties.
7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one: Studied for its osteogenic effects.
5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one: Known for its anti-inflammatory activity.
Uniqueness
7-Methoxy-3-phenyl-4H-1-benzopyran-4-thione stands out due to its thione group, which imparts unique chemical reactivity and potential biological activities not commonly found in other benzopyran derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
67526-76-5 |
|---|---|
Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
7-methoxy-3-phenylchromene-4-thione |
InChI |
InChI=1S/C16H12O2S/c1-17-12-7-8-13-15(9-12)18-10-14(16(13)19)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
BDEBFQYKTHDHKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=S)C(=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B14472050.png)
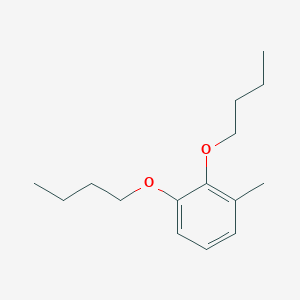
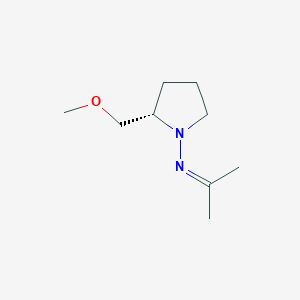
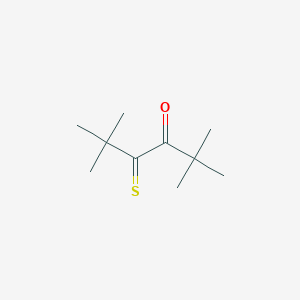
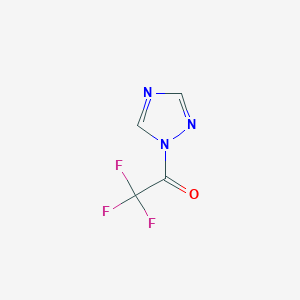
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)
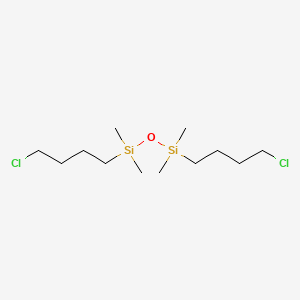
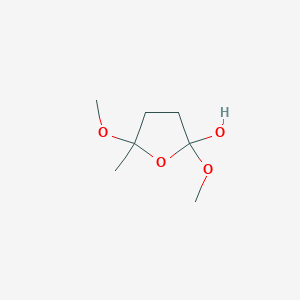
![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
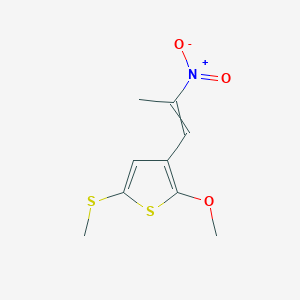
![[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14472106.png)
